molecular formula C8H10N2O3 B591671 (3-Methoxy-5-nitrophenyl)methanamine CAS No. 1108723-88-1

(3-Methoxy-5-nitrophenyl)methanamine

Cat. No.: B591671
CAS No.: 1108723-88-1
M. Wt: 182.179
InChI Key: TYXYDSDXQMFPCM-UHFFFAOYSA-N
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Description

(3-Methoxy-5-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanamine group (-CH2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-nitrophenyl)methanamine typically involves a multi-step process. One common method includes the nitration of a methoxy-substituted benzene derivative, followed by the reduction of the nitro group to an amine. For example, starting with 3-methoxyaniline, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 3-Methoxy-5-nitrobenzaldehyde or 3-Methoxy-5-nitrobenzoic acid.

    Reduction: 3-Methoxy-5-aminophenylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-5-nitrophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxy-5-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, the compound may act as a substrate for amine oxidase enzymes, leading to the formation of reactive intermediates that can modulate biological pathways . The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

  • (2-Methoxy-5-nitrophenyl)methanamine
  • (4-Methoxy-2-nitrophenyl)methanamine
  • (3-Methoxy-4-nitrophenyl)methanamine

Comparison: (3-Methoxy-5-nitrophenyl)methanamine is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(3-methoxy-5-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXYDSDXQMFPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732413
Record name 1-(3-Methoxy-5-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108723-88-1
Record name 1-(3-Methoxy-5-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

PPh3 (0.0707 g, 0.27 mmol, 1.1 eq) was added to a stirred solution of 1-(azidomethyl)-3-methoxy-5-nitrobenzene (synthesis described herein) in 5 ml THF. After 5 min 1 ml of water was added, and the reaction was stirred overnight. The solvent was removed in vacuo. The residue was dissolved in EtOAc and extracted with 1N HCl (×1). The aqueous layer was adjusted to pH>8 with 1N NaOH and extracted with EtOAc (×1). This organic fraction was washed with brine (×1) and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo to yield 0.030 g (0.16 mmol, 67% yield) of the product.
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67%

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